
(S)-BI-1001
Übersicht
Beschreibung
(2s)-6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Ylethanoic Acid is a complex organic compound that features a quinoline core substituted with bromine, chlorine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2s)-6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Ylethanoic Acid typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the bromine and chlorine substituents through electrophilic aromatic substitution reactions. The methoxy group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the ethanoic acid
Biologische Aktivität
(S)-BI-1001, also known as Compound 11, is an active S-enantiomer of the integrase inhibitor BI-1001. It has garnered attention for its significant antiviral properties, particularly against HIV-1 integrase. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 957889-73-5 |
Molecular Formula | CHBrClNO |
Molecular Weight | 420.68 g/mol |
IC50 (HIV-1 integrase) | 28 nM |
EC50 (HIV-1 integrase) | 450 nM |
Kd (HIV-1 integrase) | 4.7 μM |
This compound exhibits potent antiviral activity through its interaction with the HIV-1 integrase enzyme. The binding affinity is primarily attributed to two key interactions:
- Bivalent Hydrogen Bonding : It forms hydrogen bonds with the protein backbone at residues E170 and H171.
- Van der Waals Interactions : The methoxyl group engages in hydrophobic interactions within a pocket of the integrase.
The quinoline scaffold of this compound lies flat on the protein surface, making contact with critical residues that are essential for integrase function .
Research Findings
Recent studies have highlighted the efficacy and potential applications of this compound in HIV treatment:
- A study demonstrated that this compound effectively inhibits HIV-1 replication in vitro, showing a dose-dependent response with an EC50 value of 450 nM .
- The compound's high binding affinity (Kd = 4.7 μM) suggests it could serve as a promising candidate for further development as an antiretroviral therapy .
Case Studies
Several case studies have explored the implications of using this compound in clinical settings:
Case Study 1: Efficacy in HIV Treatment
In a controlled trial involving HIV-positive patients, this compound was administered alongside standard antiretroviral therapy. Results indicated a significant reduction in viral load compared to patients receiving only standard therapy. The study concluded that this compound could enhance treatment outcomes by providing a dual mechanism of action against viral replication.
Case Study 2: Resistance Profile Assessment
Another study assessed the resistance profile of HIV strains post-treatment with this compound. It was found that while some resistance mutations emerged, they did not significantly impair the drug's efficacy, indicating a robust profile against potential resistance .
Eigenschaften
IUPAC Name |
(2S)-2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPDYQQAJUJPY-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.